6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine oxalic acid
Description
6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine oxalic acid is a pyridine derivative featuring a 1-methylpyrazole moiety linked via a methoxy group to the pyridine ring at the 6-position, with an amine group at the 3-position. The oxalic acid component likely forms a salt with the primary amine, enhancing solubility and stability. The base compound (without oxalic acid) has a molecular formula of C₁₀H₁₂N₄O, a molecular weight of 204.23 g/mol, and a ChemSpider ID of 12569540 .
Properties
IUPAC Name |
6-[(1-methylpyrazol-4-yl)methoxy]pyridin-3-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.C2H2O4/c1-14-6-8(4-13-14)7-15-10-3-2-9(11)5-12-10;3-1(4)2(5)6/h2-6H,7,11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNQURPPQTXJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=NC=C(C=C2)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine typically involves the reaction of 1-methylpyrazole with 3-chloromethylpyridine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Lipophilicity: The 1-methylpyrazole group in the target compound introduces moderate polarity, balancing solubility and membrane permeability. Ethyl substitution (as in 6-[(1-Ethylpyrazol-4-yl)methoxy]pyridin-3-amine) further enhances lipophilicity, which may improve pharmacokinetic profiles for CNS-targeted drugs but require formulation adjustments to mitigate solubility challenges .
Solubility and Salt Formation :
- The oxalic acid salt of the target compound likely improves water solubility compared to its free base. Oxalic acid’s chelation properties (log P ~ -0.81) enhance dissolution, critical for oral bioavailability .
- Smaller analogues like 6-Methoxy-4-methylpyridin-3-amine exhibit higher intrinsic solubility due to reduced steric hindrance and lower molecular weight .
Synthetic Accessibility :
- Yields for pyridine-pyrazole hybrids (e.g., 79.8% for 7n in ) suggest efficient synthetic routes. However, introducing bulkier groups (e.g., cyclobutyl) may require optimized coupling conditions .
Biological Activity
6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine oxalic acid, with the CAS number 1432027-35-4, is a compound that has garnered attention due to its potential biological activities. This article reviews its molecular structure, synthesis, and various biological activities, including its mechanisms of action and therapeutic implications.
Molecular Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₂H₁₄N₄O₅
- Molecular Weight : 294.26 g/mol
- IUPAC Name : 6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine; oxalic acid
- Canonical SMILES : CN1C=C(C=N1)COC2=NC=C(C=C2)N.C(=O)(C(=O)O)O
Synthesis
The synthesis of 6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine oxalic acid typically involves multi-step organic reactions starting from pyrazole derivatives. The process may include:
- Formation of the pyrazole ring through condensation reactions.
- Methoxylation at the appropriate position on the pyridine ring.
- Oxidation and functionalization to introduce the oxalic acid moiety.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that it may inhibit key enzymes involved in tumor growth, such as:
- BRAF(V600E)
- EGFR
These targets are critical in various cancer pathways, suggesting that the compound could be developed as a novel anticancer agent .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. In vitro assays have demonstrated its effectiveness in inhibiting bacterial growth, particularly through mechanisms that disrupt cell membrane integrity .
Anti-inflammatory Effects
6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine oxalic acid has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and nitric oxide production . This suggests potential applications in treating inflammatory diseases.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in nucleotide synthesis, which is crucial for cell proliferation.
- Receptor Interaction : Its structure suggests possible interactions with various cellular receptors, influencing signaling pathways related to growth and inflammation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antitumor Activity : A recent publication reported that derivatives of similar structures showed significant inhibition of cancer cell lines, indicating a similar potential for 6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine oxalic acid .
- Antimicrobial Testing : In vitro tests demonstrated that compounds with similar pyrazole structures had moderate to excellent antibacterial activity against common pathogens .
- Inflammatory Response Modulation : Research indicated that compounds with related structures could effectively reduce inflammation markers in experimental models .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-(Pyrazolyl)pyridine | Similar core structure | Antimicrobial, Antitumor |
| Pyrazole derivatives | Various substitutions | Anti-inflammatory, Enzyme inhibition |
| Oxalic acid derivatives | Different core but similar moiety | Antimicrobial, Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
